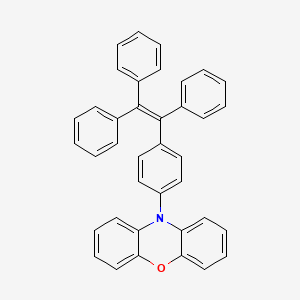
10-(4-(1,2,2-Triphenylvinyl)phenyl)-10H-phenoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(4-(1,2,2-Triphenylvinyl)phenyl)-10H-phenoxazine is a compound known for its unique photophysical properties, particularly its aggregation-induced emission (AIE) characteristics. This compound is part of a broader class of materials that exhibit enhanced luminescence when aggregated, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-(1,2,2-Triphenylvinyl)phenyl)-10H-phenoxazine typically involves a multi-step process. One common method includes the reaction of 4-(1,2,2-triphenylvinyl)phenylboronic acid with 10H-phenoxazine-10-one under Suzuki coupling conditions. This reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like K2CO3 in a solvent such as toluene or DMF at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
10-(4-(1,2,2-Triphenylvinyl)phenyl)-10H-phenoxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like KMnO4 or H2O2, leading to the formation of phenoxazine derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using agents like NaBH4 or LiAlH4, resulting in the formation of reduced phenoxazine derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted phenoxazine derivatives, which can exhibit different photophysical properties depending on the nature of the substituents introduced.
Applications De Recherche Scientifique
10-(4-(1,2,2-Triphenylvinyl)phenyl)-10H-phenoxazine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 10-(4-(1,2,2-Triphenylvinyl)phenyl)-10H-phenoxazine exerts its effects is primarily through its AIE properties In solution, the compound exhibits weak fluorescence due to intramolecular rotations that dissipate energy non-radiatively upon aggregation, these rotations are restricted, leading to enhanced fluorescenceAdditionally, the compound can undergo excited-state intramolecular proton transfer (ESIPT), contributing to its unique photophysical behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(1,2,2-Triphenylvinyl)phenyl)methanol: Another AIE-active compound used in similar applications.
Tetraphenylethene-based Schiff bases: Known for their photochromic and fluorescence properties.
Uniqueness
10-(4-(1,2,2-Triphenylvinyl)phenyl)-10H-phenoxazine stands out due to its combination of AIE properties and the ability to undergo ESIPT, making it highly versatile for various applications. Its unique structure allows for efficient blue emission, which is particularly valuable in optoelectronic devices.
Propriétés
Formule moléculaire |
C38H27NO |
|---|---|
Poids moléculaire |
513.6 g/mol |
Nom IUPAC |
10-[4-(1,2,2-triphenylethenyl)phenyl]phenoxazine |
InChI |
InChI=1S/C38H27NO/c1-4-14-28(15-5-1)37(29-16-6-2-7-17-29)38(30-18-8-3-9-19-30)31-24-26-32(27-25-31)39-33-20-10-12-22-35(33)40-36-23-13-11-21-34(36)39/h1-27H |
Clé InChI |
YYNPSLNEQYPFIL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)N4C5=CC=CC=C5OC6=CC=CC=C64)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-(Ethylsulfonyl)phenyl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B14115250.png)
![7-(2-chlorobenzyl)-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14115253.png)
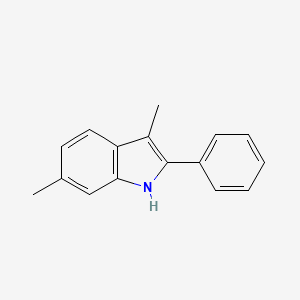
![3-(4-fluorobenzyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115264.png)
![4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[(4-Methoxyphenyl)Methylene]-](/img/structure/B14115271.png)
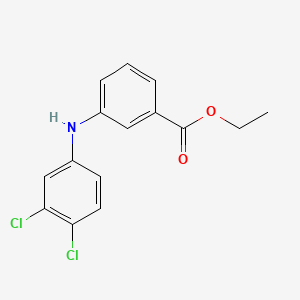

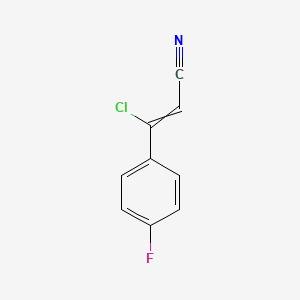
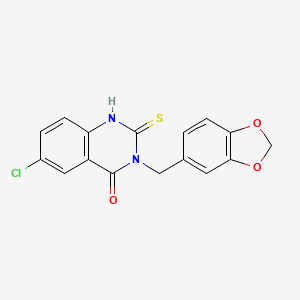
![N-[(S)-Ethoxycarbonyl-1-butyl]-(S)-alanine](/img/structure/B14115302.png)
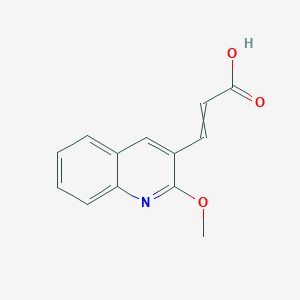

![7-(4-methoxyphenyl)-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115323.png)
![7-(2-Benzoxazol-2-ylthioethyl)-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione](/img/structure/B14115342.png)
